

[3-(Dimethylamino)phenyl]methanol] physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

[Get Quote](#)

An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(Dimethylamino)phenyl]methanol is an aromatic amino alcohol that holds interest within the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of [3-(Dimethylamino)phenyl]methanol are summarized below. These properties are essential for its handling, application in reactions, and purification.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	282-283 °C (lit.)	[1]
Density	1.056 g/mL at 25 °C (lit.)	[1]
Refractive Index (n ₂₀ /D)	1.577 (lit.)	[1]

Chemical Identifiers

Identifier	Value	Reference
CAS Number	23501-93-1	[1]
InChI	1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3	[1]
InChIKey	YTUXZVSDDHCTBZ-UHFFFAOYSA-N	[1]
SMILES	CN(C)c1cccc(CO)c1	[1]

Synthesis of [3-(Dimethylamino)phenyl]methanol

The synthesis of **[3-(Dimethylamino)phenyl]methanol** can be achieved through the reduction of a suitable precursor, such as 3-(dimethylamino)benzoic acid or its corresponding aldehyde. Below is a representative experimental protocol for its synthesis via the reduction of 3-(dimethylamino)benzaldehyde.

Experimental Protocol: Reduction of 3-(Dimethylamino)benzaldehyde

Objective: To synthesize **[3-(Dimethylamino)phenyl]methanol** by the reduction of 3-(dimethylamino)benzaldehyde.

Materials:

- 3-(Dimethylamino)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
- Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude **[3-(Dimethylamino)phenyl]methanol**. The product can be further purified by column chromatography if necessary.

Spectroscopic Data

While a comprehensive set of experimentally obtained spectra under defined conditions is not readily available in public databases, typical spectral characteristics can be inferred from the structure:

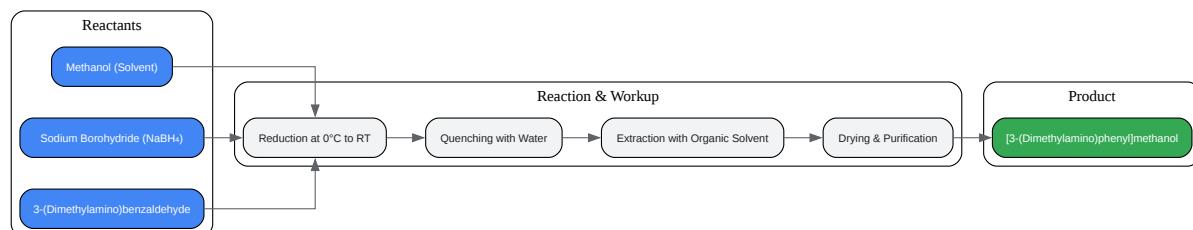
- ¹H NMR: Expected signals would include singlets for the dimethylamino protons, a singlet or triplet for the benzylic alcohol proton, a singlet or doublet for the methylene protons adjacent to the alcohol, and multiplets for the aromatic protons.
- ¹³C NMR: Resonances for the methyl carbons of the dimethylamino group, the methylene carbon, and the aromatic carbons are expected.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic and alkyl groups, C-N stretching, and C=C stretching from the aromatic ring.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

[3-(Dimethylamino)phenyl]methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification


- Signal Word: Warning[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]

Precautionary Measures

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Logical Workflow: Synthesis of **[3-(Dimethylamino)phenyl]methanol**

The following diagram illustrates the synthetic workflow described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **[3-(Dimethylamino)phenyl]methanol**.

Applications in Research and Drug Development

While specific signaling pathways involving **[3-(Dimethylamino)phenyl]methanol** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dimethylamino-phenyl group is a common pharmacophore. For instance, related Mannich bases have been investigated for a range of biological activities. The primary utility of **[3-(Dimethylamino)phenyl]methanol** in drug development is as a versatile intermediate for the synthesis of target molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [[3-(Dimethylamino)phenyl]methanol] physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265762#3-dimethylamino-phenyl-methanol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com